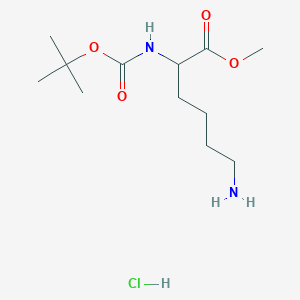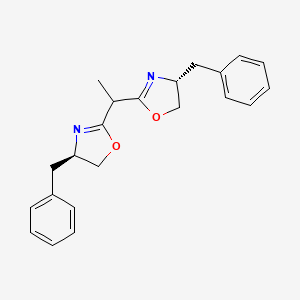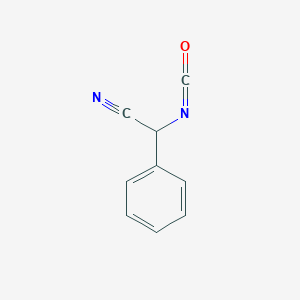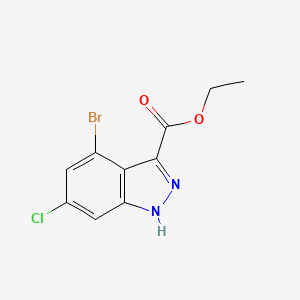
4-Bromo-5-(methylsulfonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-(methylsulfonyl)quinoline: is a quinoline derivative characterized by the presence of a bromine atom at the fourth position and a methylsulfonyl group at the fifth position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . This method is preferred due to its efficiency and environmental friendliness.
Industrial Production Methods: Industrial production of 4-Bromo-5-(methylsulfonyl)quinoline may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles is often emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-5-(methylsulfonyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild bases.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Bromo-5-(methylsulfonyl)quinoline is used as a building block in organic synthesis, particularly in the development of complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery .
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Wirkmechanismus
The mechanism of action of 4-Bromo-5-(methylsulfonyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and methylsulfonyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-5-(methylsulfonyl)quinoline
- 4-Chloro-5-(methylsulfonyl)quinoline
- 4-Bromo-6-(methylsulfonyl)quinoline
Comparison: 4-Bromo-5-(methylsulfonyl)quinoline is unique due to the specific positioning of the bromine and methylsulfonyl groups, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential .
Eigenschaften
Molekularformel |
C10H8BrNO2S |
|---|---|
Molekulargewicht |
286.15 g/mol |
IUPAC-Name |
4-bromo-5-methylsulfonylquinoline |
InChI |
InChI=1S/C10H8BrNO2S/c1-15(13,14)9-4-2-3-8-10(9)7(11)5-6-12-8/h2-6H,1H3 |
InChI-Schlüssel |
HHGTTYZGKHIAAP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC2=NC=CC(=C21)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)


